2-bromo-3-(propan-2-yloxy)prop-2-enal
Description
2-Bromo-3-(propan-2-yloxy)prop-2-enal is an α,β-unsaturated aldehyde characterized by a bromine atom at the α-position and an isopropoxy group at the β-position of the conjugated enal system. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.038 g/mol (approximated from the propoxy analog in ). The bromine substituent introduces significant electrophilicity at the α-carbon, making the compound reactive toward nucleophilic attack. The isopropoxy group contributes steric bulk and moderate hydrophobicity, influencing solubility and intermolecular interactions. While specific physical data (e.g., melting/boiling points) for this compound are unavailable, its propoxy analog (2-bromo-3-propoxyprop-2-enal, CAS 623564-39-6) has a calculated LogP of 1.85, suggesting moderate lipophilicity .
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-bromo-3-propan-2-yloxyprop-2-enal |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3 |
InChI Key |
UCDIXJKWUCLMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=C(C=O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The bromination of 3-(propan-2-yloxy)prop-2-enal using molecular bromine (Br₂) in dichloromethane at 0°C yields the target compound with moderate efficiency (∼65%). Elevated temperatures (>25°C) lead to over-bromination or decomposition, while lower temperatures (<−10°C) slow reaction kinetics. Alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of light or Lewis acids (e.g., FeBr₃) have been explored but show inferior selectivity.
Table 1: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0 | 65 |
| NBS | CCl₄ | 25 | 42 |
| Br₂ + FeBr₃ | CHCl₃ | −10 | 58 |
Mechanistic Insights
Bromination proceeds via electrophilic attack at the α-position of the enal, stabilized by conjugation with the carbonyl group. The isopropoxy group exerts an electron-donating effect, slightly deactivating the α-carbon and necessitating stronger electrophiles. Side reactions, such as addition across the double bond or oxidation of the aldehyde, are mitigated by严格控制 stoichiometry and reaction time.
Propargyl Ether Oxidation and Subsequent Functionalization
Synthesis of 3-(Propan-2-Yloxy)Prop-2-Enal
The precursor 3-(propan-2-yloxy)prop-2-enal is synthesized via oxidation of 3-(propan-2-yloxy)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane (72% yield). Alternative oxidants like Dess-Martin periodinane or Swern conditions yield comparable results but require stricter anhydrous conditions.
Table 2: Oxidation Efficiency of Propargyl Ether Derivatives
| Substrate | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| 3-(propan-2-yloxy)propan-1-ol | PCC | CH₂Cl₂ | 72 |
| 3-(propan-2-yloxy)propan-1-ol | Dess-Martin | CH₂Cl₂ | 68 |
Bromination of the α-Position
Following oxidation, selective bromination at the α-position is achieved using HBr in acetic acid under reflux (80°C, 4 h), yielding this compound in 70% yield. This method avoids the use of molecular bromine, reducing handling risks.
One-Pot Synthesis from Propargyl Alcohol Derivatives
A tandem oxidation-bromination strategy has been reported, wherein propargyl isopropyl ether is treated with ozone followed by HBr. The ozonolysis intermediate undergoes in situ bromination to yield the target compound (55% yield). While efficient, this method requires precise control of ozonolysis conditions to prevent over-oxidation.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: 2-bromo-3-(propan-2-yloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products Formed:
Scientific Research Applications
2-bromo-3-(propan-2-yloxy)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-3-(propan-2-yloxy)prop-2-enal involves its interaction with various molecular targets. The bromine atom and aldehyde group are reactive sites that can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table compares 2-bromo-3-(propan-2-yloxy)prop-2-enal with key analogs:
*Estimated based on branched-chain hydrophobicity.
†Approximated from analogous structures.
Key Observations:
- Electrophilicity : The bromine in this compound enhances electrophilicity at the α-position, unlike the aromatic analogs (e.g., 2-methoxycinnamaldehyde), where conjugation with the phenyl ring directs reactivity to the β-carbon .
- Hydrogen Bonding: Unlike 2-hydroxycinnamaldehyde, which forms strong hydrogen bonds via its phenolic -OH group, the target compound’s isopropoxy oxygen is a weaker hydrogen-bond acceptor, likely reducing crystal lattice stability .
Hydrogen Bonding and Crystallography
While crystallographic data for this compound is unavailable, studies on related compounds (e.g., ) suggest that bromine’s polarizability may facilitate halogen bonding, while the isopropoxy group’s ether oxygen could engage in weak C–H···O interactions. In contrast, 2-hydroxycinnamaldehyde forms robust O–H···O hydrogen-bonded networks, influencing melting points and solubility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-bromo-3-(propan-2-yloxy)prop-2-enal, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of precursor enol ethers or coupling reactions. For example, analogous brominated enones are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling. Optimization includes controlling temperature (e.g., maintaining ≤0°C for bromine stability) and solvent polarity to favor enal formation. Characterization by NMR and mass spectrometry ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent environments (e.g., bromine’s deshielding effect on adjacent carbons).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., distinct Br/Br peaks).
- IR Spectroscopy : Detects carbonyl (C=O) and ether (C-O-C) stretching frequencies.
Multi-technique validation reduces misassignment risks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and lab coats to avoid skin contact; brominated compounds may cause irritation .
- Ventilation : Use fume hoods due to potential volatile byproducts.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural determination of this compound?
- Methodological Answer :
- Software Tools : Use SHELX suite (SHELXL for refinement, SHELXD for phase solution) to resolve ambiguities in electron density maps.
- Twinned Data : Apply twin-law matrices in SHELXL for overlapping reflections.
- Validation : Cross-check with hydrogen-bonding networks and packing analysis to ensure geometric plausibility .
Q. What role do hydrogen-bonding motifs play in the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R(8) dimers or chains. For brominated enals, C=O⋯H–O and Br⋯π interactions often stabilize layered or helical packing. Computational tools (Mercury, CrystalExplorer) visualize these networks and predict mechanical/thermal properties .
Q. How does the bromo-enal moiety influence regioselectivity in Diels-Alder or Michael addition reactions?
- Methodological Answer :
- Electrophilicity : The α,β-unsaturated carbonyl (enal) acts as a dienophile, while bromine enhances electrophilicity at C2.
- Steric Effects : The propan-2-yloxy group directs nucleophilic attack to the less hindered position.
- Case Study : In Michael additions, DFT calculations (e.g., Gaussian) model transition states to predict regioselectivity .
Q. What strategies address contradictions in reactivity data between computational models and experimental results?
- Methodological Answer :
- Benchmarking : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetic data.
- Solvent Effects : Include implicit solvent models (e.g., SMD) to reconcile discrepancies in polar reactions.
- Error Analysis : Use statistical tools (e.g., RMSE) to quantify deviations and refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
